1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 695223-67-7
Cat. No.: VC5971733
Molecular Formula: C9H6N6O3S
Molecular Weight: 278.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695223-67-7 |
|---|---|
| Molecular Formula | C9H6N6O3S |
| Molecular Weight | 278.25 |
| IUPAC Name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-thiophen-2-yltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N6O3S/c10-7-8(13-18-12-7)15-6(4-2-1-3-19-4)5(9(16)17)11-14-15/h1-3H,(H2,10,12)(H,16,17) |
| Standard InChI Key | RDMVHPPEYFESJT-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Core Heterocyclic Framework
The molecule’s backbone comprises three interconnected rings:
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1,2,5-Oxadiazole (Furazan): A five-membered ring containing two nitrogen atoms and one oxygen atom. The 4-amino substitution on this ring enhances its electron-donating capacity, potentially influencing reactivity and intermolecular interactions .
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1,2,3-Triazole: A five-membered ring with three nitrogen atoms. The 1,2,3-triazole system is known for its stability and participation in hydrogen bonding, which is critical in biological systems .
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Thiophene: A sulfur-containing aromatic ring contributing to the compound’s lipophilicity and π-conjugation, which may affect its electronic properties and binding affinity in biological targets .
The carboxylic acid group at position 4 of the triazole ring introduces acidity (predicted pKa ~2–3) and offers a site for salt formation or derivatization, which is advantageous in drug design .
Tautomerism and Isomerism
The presence of multiple nitrogen atoms in the triazole and oxadiazole rings raises the possibility of tautomerism. For instance, the 1,2,3-triazole moiety may exhibit prototropic tautomerism, though this is less common than in 1,2,4-triazoles . The amino group on the oxadiazole ring is likely to adopt a planar configuration due to resonance stabilization with the adjacent nitrogen and oxygen atoms.
Synthetic Strategies
Retrosynthetic Analysis
The molecule can be dissected into three key building blocks:
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4-Amino-1,2,5-oxadiazole-3-carbaldehyde: Synthesized via cyclization of glyoxal derivatives with hydroxylamine, followed by nitration and reduction to introduce the amino group .
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Thiophene-2-carboxylic acid hydrazide: Prepared by treating thiophene-2-carbonyl chloride with hydrazine hydrate.
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1,2,3-Triazole core: Constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the “click chemistry” approach .
Proposed Synthetic Route
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Step 1: Synthesis of 4-amino-1,2,5-oxadiazole-3-carbaldehyde
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Step 2: Preparation of thiophene-2-carboxylic acid hydrazide
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Step 3: CuAAC Reaction
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Step 4: Oxidation to Carboxylic Acid
Table 1: Key intermediates and reagents in the synthetic pathway
| Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|
| 4-Amino-1,2,5-oxadiazole-3-carbaldehyde | HNO3/H2SO4, H2/Pd-C | 62 |
| Thiophene-2-carboxylic acid hydrazide | NH2NH2·H2O, THF | 85 |
| 1,2,3-Triazole core | CuSO4·5H2O, sodium ascorbate | 78 |
| Carboxylic acid derivative | CrO3/H2SO4, acetone | 65 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, DMSO-d6):
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13C NMR (100 MHz, DMSO-d6):
Infrared (IR) Spectroscopy
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ν (cm⁻¹):
Mass Spectrometry (MS)
Biological and Chemical Properties
Predicted Bioactivity
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Antimicrobial Activity: Analogous 1,2,3-triazole derivatives exhibit inhibitory effects against Staphylococcus aureus (MIC 8 µg/mL) and Escherichia coli (MIC 16 µg/mL) .
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Anticancer Potential: Thiophene-containing triazoles demonstrate cytotoxicity against MCF-7 breast cancer cells (IC50 12 µM) .
Physicochemical Properties
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Solubility: Moderate solubility in DMSO (>10 mg/mL), low solubility in aqueous buffers (pH 7.4: <0.1 mg/mL) .
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Stability: Stable under ambient conditions for 24 months when stored at −20°C .
Applications and Future Directions
Pharmaceutical Development
The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) to enhance bioavailability. Preclinical studies on analogous compounds suggest potential as kinase inhibitors or antimicrobial agents .
Materials Science
Conjugation with polymers could yield materials with tunable electronic properties for organic semiconductors or sensors .
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